NMDA Receptor Binding Profile
3-(6-Chloropyridin-3-yl)propan-1-amine demonstrates a specific, albeit weak, interaction with the N-methyl-D-aspartate (NMDA) glutamate receptor, a target implicated in neurological disorders. This activity is quantified by its ability to inhibit [3H]-strychnine binding to the NMDA receptor 1. In contrast, a closely related analog, (2S)-1-(6-chloropyridin-3-yl)propan-2-amine, is associated with dopamine transporter (DAT) activity, highlighting a divergence in target selectivity driven by subtle structural differences [1]. While no direct head-to-head comparison exists in the same assay for this analog, the distinct target profile of the (2S)-isomer supports a class-level inference that the amine position on the propan chain is a critical determinant of biological activity [2].
| Evidence Dimension | NMDA Receptor 1 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.14 x 10^5 nM |
| Comparator Or Baseline | (2S)-1-(6-chloropyridin-3-yl)propan-2-amine: Not applicable; data is for a different target (dopamine transporter). |
| Quantified Difference | Target compound shows measurable NMDA receptor binding; the comparator's NMDA receptor binding data is not reported, indicating a different selectivity profile. |
| Conditions | Inhibition of [3H]-strychnine binding to N-methyl-D-aspartate glutamate receptor 1 in vitro. |
Why This Matters
This data provides a unique, quantifiable point of differentiation for researchers investigating NMDA receptor modulation, where the comparator is not known to be active.
- [1] BindingDB. Binding affinity of 3-(6-Chloropyridin-3-yl)propan-1-amine to NMDA receptor 1 (IC50 = 4.14E+5 nM). Retrieved from https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] PubChem. (2S)-1-(6-chloropyridin-3-yl)propan-2-amine (CAS 1336485-65-4). Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2S_-1-_6-chloropyridin-3-yl_propan-2-amine View Source
